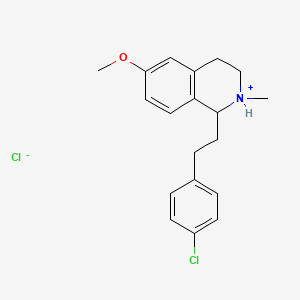![molecular formula C20H20FeO2 B13784969 [(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene](/img/structure/B13784969.png)
[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene is a chemical compound known for its unique structure, which combines a ferrocene moiety with a substituted phenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene typically involves the reaction of ferrocene with a substituted benzaldehyde under basic conditions. A common method includes the use of a Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
化学反応の分析
Types of Reactions
[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene can undergo various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced under specific conditions to modify the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can introduce various functional groups onto the phenyl ring .
科学的研究の応用
[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and catalysts.
作用機序
The mechanism of action of [(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene involves its interaction with molecular targets through its ferrocene and phenyl moieties. The ferrocene unit can undergo redox reactions, which are crucial for its biological activity. The phenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, with biological molecules .
類似化合物との比較
Similar Compounds
Pterostilbene: A compound with a similar phenyl structure but lacks the ferrocene moiety.
Ferrocene: The parent compound, which lacks the substituted phenyl group.
3,5-Dimethoxyphenyl derivatives: Compounds with similar substitution patterns on the phenyl ring but different core structures.
Uniqueness
[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene is unique due to its combination of a ferrocene unit with a substituted phenyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
特性
分子式 |
C20H20FeO2 |
|---|---|
分子量 |
348.2 g/mol |
InChI |
InChI=1S/C15H15O2.C5H5.Fe/c1-16-14-9-13(10-15(11-14)17-2)8-7-12-5-3-4-6-12;1-2-4-5-3-1;/h3-11H,1-2H3;1-5H; |
InChIキー |
SJVQAYMPHYMMFR-UHFFFAOYSA-N |
異性体SMILES |
COC1=CC(=CC(=C1)/C=C/[C]2[CH][CH][CH][CH]2)OC.[CH]1[CH][CH][CH][CH]1.[Fe] |
正規SMILES |
COC1=CC(=CC(=C1)C=C[C]2[CH][CH][CH][CH]2)OC.[CH]1[CH][CH][CH][CH]1.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


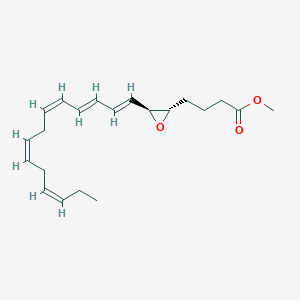
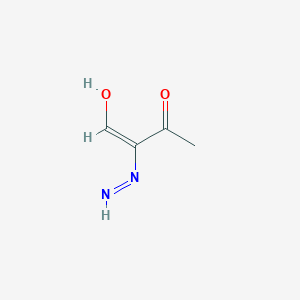
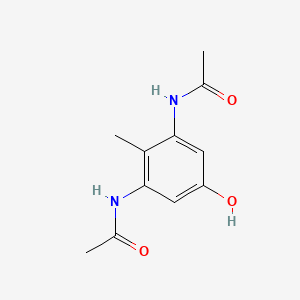

![8-Aminoimidazo[1,5-A]pyrazine-3-thiol](/img/structure/B13784902.png)
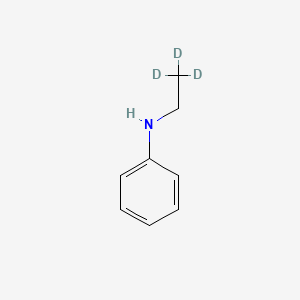
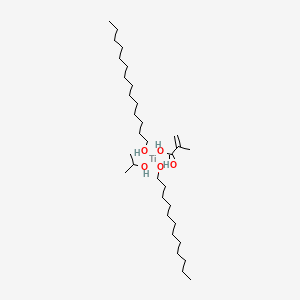
![1,1,1,5,7,7,7-Heptamethyl-3,3-bis[(trimethylsilyl)oxy]tetrasiloxane](/img/structure/B13784927.png)
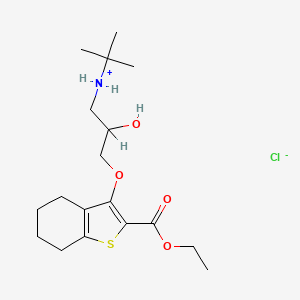
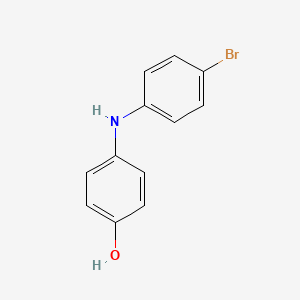
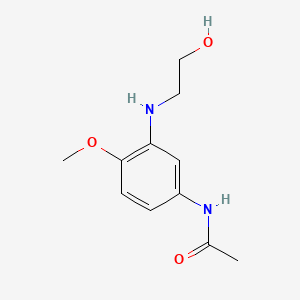
![Acetamide, N-[2-[(3-chloro-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B13784956.png)
![[2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-dimethylazanium;chloride](/img/structure/B13784960.png)
